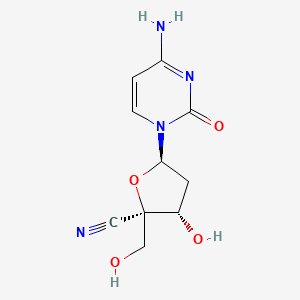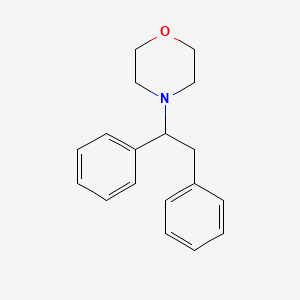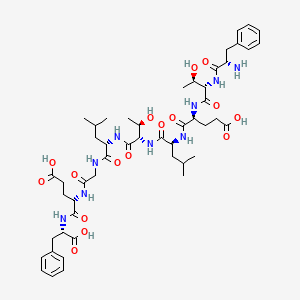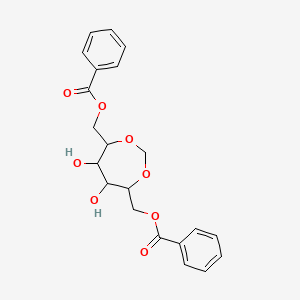
4'-Cyano-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Cyano-2’-deoxycytidine is a nucleoside analog, which is a modified form of the natural nucleoside 2’-deoxycytidine. This compound is characterized by the presence of a cyano group (-CN) at the 4’ position of the sugar moiety. Nucleoside analogs like 4’-Cyano-2’-deoxycytidine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2’-deoxycytidine typically involves the modification of natural nucleosides. One common method is the condensation of a cyano group with a 2’-deoxynucleoside precursor. This process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of the cyano group .
Industrial Production Methods
Industrial production of 4’-Cyano-2’-deoxycytidine may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors and purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Cyano-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
4’-Cyano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 4’-Cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and inhibit DNA polymerase, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-deoxycytidine
- 2’-deoxyadenosine
- 2’-deoxyguanosine
- Gemcitabine
- Cytarabine
Uniqueness
4’-Cyano-2’-deoxycytidine is unique due to the presence of the cyano group at the 4’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to induce DNA damage and inhibit DNA synthesis, making it a potent agent in antiviral and anticancer therapies .
Propriétés
Numéro CAS |
139888-13-4 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1 |
Clé InChI |
WOFZQOCKSAPKFH-SKWCMTHISA-N |
SMILES isomérique |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)C#N)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
